BenchChemオンラインストアへようこそ!

Bethanechol

Receptor binding Affinity constant Smooth muscle pharmacology

Bethanechol is a direct-acting parasympathomimetic with selective muscarinic agonism and negligible nicotinic activity. Its β-methyl carbamate structure confers complete resistance to acetylcholinesterase hydrolysis, ensuring stable concentrations over 1-6 hr experiments without cholinesterase inhibitors. Unlike carbachol or methacholine, it selectively activates M₂-mediated signaling without M₁ pathway engagement, enabling clean mechanistic dissection. The S(+)-enantiomer shows ~20-fold higher potency than R(-)-enantiomer for stereoselective binding studies.

Molecular Formula C7H17N2O2+
Molecular Weight 161.22 g/mol
CAS No. 674-38-4
Cat. No. B1206090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBethanechol
CAS674-38-4
SynonymsBethanechol
Bethanechol Chloride
Bethanecol
Chloride, Bethanechol
Duvoid
Hermes, Myo
Myo Hermes
Myocholine
Myotonachol
Myotonine
PMS Bethanechol Chloride
PMS-Bethanechol Chloride
Urecholine
Uroca
Molecular FormulaC7H17N2O2+
Molecular Weight161.22 g/mol
Structural Identifiers
SMILESCC(C[N+](C)(C)C)OC(=O)N
InChIInChI=1S/C7H16N2O2/c1-6(11-7(8)10)5-9(2,3)4/h6H,5H2,1-4H3,(H-,8,10)/p+1
InChIKeyNZUPCNDJBJXXRF-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.11e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Bethanechol CAS 674-38-4: Muscarinic Agonist with Quantitative Differentiation in Receptor Affinity and Metabolic Stability


Bethanechol (CAS 674-38-4) is a synthetic choline carbamate ester that functions as a direct-acting parasympathomimetic agent with selective muscarinic receptor agonism [1]. It exhibits a β-methyl group substitution relative to acetylcholine that confers resistance to hydrolysis by acetylcholinesterase and butyrylcholinesterase [2]. Unlike the structurally related analog carbachol, bethanechol demonstrates minimal to negligible activity at nicotinic acetylcholine receptors, thereby limiting off-target ganglionic and cardiovascular effects [3].

Why Bethanechol Cannot Be Interchanged with Other Cholinergic Agonists: Quantitative Pharmacological and Structural Differentiation


Substituting bethanechol with in-class cholinergic agonists such as carbachol, methacholine, or acetylcholine introduces quantifiable differences in receptor affinity, enzymatic degradation rate, and nicotinic off-target activity that directly impact both experimental reproducibility and clinical safety profiles. Bethanechol exhibits intermediate muscarinic receptor affinity relative to these comparators, with a dissociation constant (Kₐ) of 84 ± 21 nM in rat gastric fundus preparations, which is approximately 1.8-fold lower affinity than carbachol (46 ± 12 nM) but 4.5-fold higher affinity than methacholine (380 ± 110 nM) [1]. Furthermore, the β-methyl carbamate structure confers complete resistance to acetylcholinesterase-mediated hydrolysis, whereas methacholine undergoes slow enzymatic degradation and acetylcholine is rapidly inactivated [2]. These quantitative pharmacological differences preclude simple molar substitution without recalibration of dose-response relationships and experimental timelines.

Quantitative Differentiation Evidence for Bethanechol (CAS 674-38-4) Against Key Comparators


Muscarinic Receptor Affinity: Bethanechol vs. Carbachol vs. Methacholine in Rat Gastric Fundus

In isolated rat gastric fundus preparations, bethanechol demonstrates intermediate muscarinic receptor affinity with a dissociation constant (Kₐ) of 84 ± 21 nM, positioning it between carbachol (higher affinity, 46 ± 12 nM) and methacholine (lower affinity, 380 ± 110 nM) [1]. Acetylcholine, the endogenous ligand, exhibits the lowest affinity at 730 ± 120 nM [1]. This affinity hierarchy correlates with functional potency differences observed in smooth muscle contraction assays.

Receptor binding Affinity constant Smooth muscle pharmacology Muscarinic agonist

Selective Activation of M₂ Receptor-Mediated Membrane-Delimited Signaling: Bethanechol vs. Oxotremorine-M

Bethanechol chloride (BeCh, 100 μM) selectively activates the M₂ receptor-mediated membrane-delimited pathway for Ca²⁺ current inhibition in neonatal rat superior cervical ganglion neurons, without engaging the M₁ receptor-mediated voltage-independent pathway [1]. In contrast, oxotremorine-M (Oxo-M, 10-100 μM) activates both signaling cascades [1]. BeCh at concentrations up to 3 mM failed to inhibit either peak or long-lasting tail currents following pertussis toxin pretreatment, confirming pathway exclusivity [1].

Signal transduction M2 muscarinic receptor Calcium channel inhibition Electrophysiology

Tissue-Selective Contractile Efficacy: Bethanechol vs. Cisapride and Metoclopramide in Bovine Abomasal Smooth Muscle

In smooth muscle preparations from bovine abomasal antrum, bethanechol (BET) induced significant, concentration-dependent increases in basal tone, mean amplitude, and area under the curve, whereas cisapride (CIS) and metoclopramide (MET) produced no significant effects on any contractility parameter measured [1]. The effect of BET was abolished by atropine (1 × 10⁻⁵ M) but unaffected by hexamethonium or tetrodotoxin, confirming direct muscarinic receptor-mediated action on smooth muscle [1]. Notably, BET was effective only in abomasal antrum preparations and not in duodenal tissue [1].

Prokinetic agent Smooth muscle contractility Gastrointestinal motility Veterinary pharmacology

Metabolic Stability: Bethanechol Resistance to Cholinesterase Hydrolysis vs. Acetylcholine and Methacholine

Bethanechol is not hydrolyzed by acetylcholinesterase or butyrylcholinesterase, in direct contrast to acetylcholine which undergoes rapid enzymatic degradation (half-life < 1 second in physiological conditions) and methacholine which undergoes slow but measurable hydrolysis [1]. The β-methyl carbamate moiety confers this metabolic stability [2]. Pharmacokinetically, bethanechol achieves maximum effectiveness 60-90 minutes following oral administration and maintains a duration of action of approximately 1 hour with typical doses, extending up to 6 hours with higher doses [3].

Cholinesterase resistance Metabolic stability Duration of action Carbamate ester

Stereoisomer Activity: S(+)- vs. R(-)-Bethanechol Enantiomer Binding Affinity

Both enantiomers of bethanechol displace R(-)-[³H]quinuclidinyl benzilate from muscarinic binding sites in rat jejunal smooth muscle, nasal mucosa, and atrial and ventricular myocardium, with stereoselective binding observed across all tissues examined [1]. The S(+)-enantiomer consistently demonstrates lower Kᵢ values (higher affinity) than the R(-)-enantiomer [1]. In isolated rat jejunum functional assays, the R(-)-isomer is approximately 20-fold less potent than the active S(+)-enantiomer [2].

Stereoselectivity Enantiomer binding Muscarinic receptor Structure-activity relationship

Analytical Quality Control: Bethanechol Chloride Impurity Profile per USP Monograph

According to the USP monograph for Bethanechol Chloride, the compound must contain not less than 98.0% and not more than 101.5% of C₇H₁₇ClN₂O₂ calculated on the dried basis [1]. Impurity specifications limit 2-hydroxypropyltrimethylammonium (a degradation product) to not more than 1.0%, any other individual impurity to not more than 0.1%, and the sum of all impurities to not more than 1.5% [1]. Chloride content must fall between 17.7% and 18.3% [1].

Impurity profiling USP monograph Quality control Analytical chemistry

Evidence-Based Research and Industrial Application Scenarios for Bethanechol (CAS 674-38-4)


M₂ Muscarinic Receptor Signal Transduction Studies

Bethanechol is preferentially suited for experiments requiring selective activation of the M₂ receptor-mediated membrane-delimited signaling pathway without concurrent M₁ receptor pathway engagement. In neonatal rat superior cervical ganglion neurons, 100 μM bethanechol chloride produces Ca²⁺ current inhibition exclusively via the M₂ pathway, whereas alternative agonists such as oxotremorine-M activate both M₂ and M₁ pathways, confounding mechanistic interpretation [1]. This pathway specificity makes bethanechol a superior tool for dissecting M₂-selective signal transduction cascades in neuronal and smooth muscle preparations.

Sustained Muscarinic Stimulation in Tissue Bath Pharmacology

Due to its complete resistance to acetylcholinesterase and butyrylcholinesterase hydrolysis, bethanechol maintains stable agonist concentrations throughout extended tissue bath experiments, eliminating the need for continuous infusion or cholinesterase inhibitors [1]. In contrast, acetylcholine requires physostigmine pretreatment to prevent rapid degradation, introducing additional pharmacological variables. Bethanechol's 1-6 hour duration of action supports experimental protocols requiring sustained muscarinic receptor activation in isolated organ preparations [2].

Stereospecific Muscarinic Receptor Binding Assays

When experimental design requires interrogation of stereoselective muscarinic receptor binding, bethanechol enantiomers provide a defined stereochemical system. The S(+)-enantiomer demonstrates approximately 20-fold higher functional potency than the R(-)-enantiomer in isolated rat jejunum preparations, with corresponding differences in Kᵢ values across multiple tissue types [1]. This stereoselectivity enables studies of chiral recognition at muscarinic binding sites and structure-activity relationship analyses that cannot be performed with achiral agonists.

Gastrointestinal Smooth Muscle Contractility Screening

In bovine abomasal antrum smooth muscle preparations, bethanechol produces concentration-dependent increases in basal tone, mean amplitude, and area under the curve, whereas cisapride and metoclopramide fail to elicit measurable contractile responses in the same tissue [1]. This tissue-specific efficacy differentiates bethanechol as the appropriate positive control or test compound for screening protocols targeting direct muscarinic receptor-mediated smooth muscle contraction in ruminant gastrointestinal pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bethanechol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.